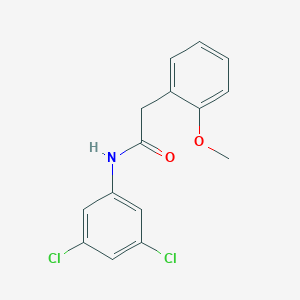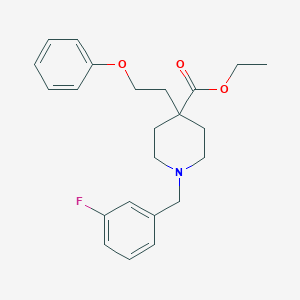
ethyl 1-(3-fluorobenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-fluorobenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, commonly known as EFPP, is a synthetic compound that belongs to the class of piperidine carboxylates. EFPP has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
EFPP exerts its therapeutic effects by modulating various molecular targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes. The compound has been shown to act as an antagonist of the dopamine D2 receptor and the sigma-1 receptor, which are involved in the regulation of neurotransmitter release. EFPP also inhibits the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the inflammatory response. Additionally, EFPP modulates the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
EFPP has been shown to elicit various biochemical and physiological effects in vitro and in vivo. The compound has been found to inhibit the growth and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative disorders. Moreover, EFPP has been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 3 hours and a low toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
EFPP has several advantages for lab experiments, including its high potency, selectivity, and stability. The compound can be easily synthesized in large quantities and can be used to study various molecular targets involved in disease pathogenesis. However, EFPP also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects. These limitations can be overcome by using appropriate formulation techniques and conducting rigorous pharmacological studies.
Zukünftige Richtungen
EFPP has great potential for further research and development in various therapeutic areas. Some of the future directions for EFPP include:
1. Development of EFPP as a novel anti-cancer agent for the treatment of various types of cancer.
2. Investigation of the neuroprotective effects of EFPP in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
3. Evaluation of the anti-inflammatory properties of EFPP in various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
4. Development of novel EFPP derivatives with improved pharmacokinetic properties and selectivity for specific molecular targets.
Conclusion:
EFPP is a synthetic compound with significant potential for therapeutic applications in various diseases. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties through modulation of various molecular targets. EFPP has several advantages for lab experiments, including its high potency, selectivity, and stability. However, the compound also has some limitations that need to be addressed for its successful clinical translation. Further research and development of EFPP and its derivatives can lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of EFPP involves the reaction between 3-fluorobenzyl chloride, 2-phenoxyethanol, and piperidine-4-carboxylic acid ethyl ester in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of EFPP. The purity of the synthesized compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
EFPP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. EFPP has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, EFPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
ethyl 1-[(3-fluorophenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO3/c1-2-27-22(26)23(13-16-28-21-9-4-3-5-10-21)11-14-25(15-12-23)18-19-7-6-8-20(24)17-19/h3-10,17H,2,11-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJIMBWUFKWQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=CC=C2)F)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-fluorobenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B4974928.png)
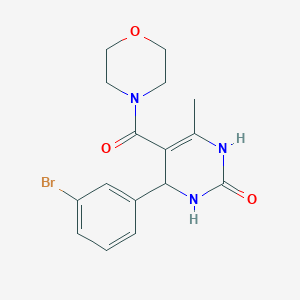
![1-[3-(2-furyl)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B4974937.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4974953.png)
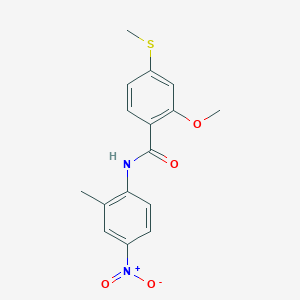
![2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4974970.png)
![2-[2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4974980.png)
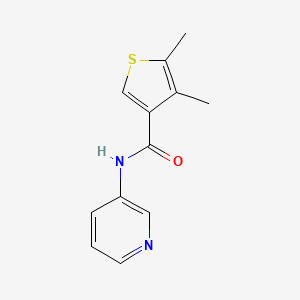
![1-methyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4974990.png)
![N-[(3-methyl-4-pyridinyl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4974999.png)
![6-(4-hydroxy-3-methoxyphenyl)-11-methyl-9-oxo-7,9-dihydro-6H-pyrido[2,1-d][1,5]benzothiazepine-8-carboxylic acid](/img/structure/B4975003.png)
![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)
